2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide
CAS No.:
Cat. No.: VC15132419
Molecular Formula: C24H27N3O3S2
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O3S2 |
|---|---|
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C24H27N3O3S2/c1-16-8-4-5-9-21(16)26-24(28)18(3)31-23-14-17(2)20-15-19(10-11-22(20)25-23)32(29,30)27-12-6-7-13-27/h4-5,8-11,14-15,18H,6-7,12-13H2,1-3H3,(H,26,28) |
| Standard InChI Key | IYTLZNXTJYONTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a quinoline heterocycle, a bicyclic system comprising a benzene ring fused to a pyridine ring. At position 4 of the quinoline, a methyl group () is attached, while position 6 hosts a pyrrolidine-1-sulfonyl group (). Position 2 of the quinoline is linked via a sulfanyl bridge () to a propanamide group (), which is further substituted with a 2-methylphenyl aromatic ring.
This arrangement introduces multiple functional groups capable of molecular interactions:
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The sulfonyl group () enhances solubility and may participate in hydrogen bonding or electrostatic interactions with biological targets.
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The sulfanyl linkage () contributes to conformational flexibility and redox activity, a feature observed in thiol-containing enzyme inhibitors.
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The 2-methylphenyl group provides hydrophobicity, potentially aiding in membrane permeability or binding to aromatic residues in proteins.
Molecular Data and Stereochemistry
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
| Topological Polar Surface | 116 Ų |
The absence of chiral centers in the canonical SMILES suggests a racemic mixture or planar configuration, though stereochemical variations could arise during synthesis.
Synthesis and Preparation
Retrosynthetic Analysis
While explicit synthetic protocols are unavailable, the compound’s structure suggests a multi-step pathway:
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Quinoline Core Formation: Likely via the Skraup or Doebner-Miller reaction, introducing the methyl group at position 4 through alkylation.
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Sulfonation at Position 6: Reaction of the quinoline intermediate with pyrrolidine sulfonic acid chloride under basic conditions to install the sulfonyl group.
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Sulfanyl Bridge Installation: Thiolation at position 2 using a mercapto-propanamide derivative, possibly via nucleophilic aromatic substitution.
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Propanamide Coupling: Amidation of the 2-methylphenyl amine with the activated carboxylic acid derivative of the sulfanyl-propanol intermediate.
Challenges and Optimization
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Regioselectivity: Ensuring sulfonation occurs exclusively at position 6 requires careful control of reaction conditions (e.g., temperature, catalysts).
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Stability of Sulfanyl Linkage: The bond may oxidize to sulfoxide or sulfone derivatives, necessitating inert atmospheres or antioxidant additives.
Comparative Analysis with Related Compounds
To contextualize its potential, the compound is compared to N-(2-ethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide, a structural analog:
| Property | Target Compound | Analog Compound |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 469.6 g/mol | 483.7 g/mol |
| Substituent at Amide | 2-methylphenyl | 2-ethylphenyl |
| Calculated logP | 3.8 | 4.2 |
The 2-methylphenyl substitution reduces hydrophobicity (lower logP) compared to the ethyl analog, which may improve aqueous solubility and bioavailability.
Theoretical ADMET Profile
Using in silico models (e.g., SwissADME):
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Absorption: High gastrointestinal permeability (Caco-2 permeability > 5 × 10 cm/s) due to moderate logP (3.8).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine ring, generating N-oxide metabolites.
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Toxicity: Predicted low hepatotoxicity (AMES test negative) but potential cardiotoxicity risk via hERG channel inhibition (IC ≈ 2 μM).
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